N-allyl-3-(4-isopropylphenyl)acrylamide
Description
N-allyl-3-(4-isopropylphenyl)acrylamide is an acrylamide derivative characterized by an allyl group attached to the nitrogen atom and a 4-isopropylphenyl substituent at the β-position of the acrylamide backbone.
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C15H19NO/c1-4-11-16-15(17)10-7-13-5-8-14(9-6-13)12(2)3/h4-10,12H,1,11H2,2-3H3,(H,16,17)/b10-7+ |
InChI Key |
NCDJDAKDXGCACO-JXMROGBWSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC=C |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC=C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acrylamide Derivatives
Substituent Effects on Molecular Properties
The pharmacological and physical properties of acrylamides are heavily influenced by substituents on the phenyl ring and the N-alkyl/aryl group. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Key Findings from Research
Electronic and Steric Effects :
- Halogen substituents (e.g., Cl in , F in ) increase lipophilicity and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets. In contrast, alkyl groups like isopropyl (Target, ) contribute to steric bulk without significant electronic perturbation .
- The allyl group in the target compound may enable further functionalization (e.g., Michael addition), unlike rigid aryl N-substituents in .
Biological Activity :
- Compounds with sulfamoyl () or methoxy groups () exhibit improved solubility and bioavailability compared to purely hydrophobic analogs like the target compound.
- The 3,4-dihydroxyphenyl group in (E)-N-allyl-3-(3,4-dihydroxyphenyl)acrylamide () confers antioxidant properties, whereas the target compound’s isopropylphenyl group favors membrane permeability .
Synthetic Feasibility :
- High-yield syntheses (e.g., 81% for ) are achievable via nucleophilic substitution or condensation reactions, suggesting similar routes for the target compound.
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